molecular formula C58H56Br2O6P2 B15191204 Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide CAS No. 134403-77-3

Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide

Cat. No.: B15191204
CAS No.: 134403-77-3
M. Wt: 1070.8 g/mol
InChI Key: BXGNZXHQEXBCNH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple benzene rings and phosphonium groups, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide typically involves the reaction of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin with diphenylphosphine and benzyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

Scientific Research Applications

Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and catalysts.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium groups facilitate the compound’s entry into cells, where it can exert its effects by disrupting cellular processes or interacting with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phosphine, (6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl-)
  • 6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diylbis[benzyl(diphenyl)phosphonium] dibromide

Uniqueness

Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide stands out due to its unique structure, which combines multiple benzene rings and phosphonium groups. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

134403-77-3

Molecular Formula

C58H56Br2O6P2

Molecular Weight

1070.8 g/mol

IUPAC Name

benzyl-[24-[benzyl(diphenyl)phosphaniumyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]-diphenylphosphanium;dibromide

InChI

InChI=1S/C58H56O6P2.2BrH/c1-7-19-47(20-8-1)45-65(49-23-11-3-12-24-49,50-25-13-4-14-26-50)53-31-33-55-57(43-53)63-41-37-59-36-40-62-56-34-32-54(44-58(56)64-42-38-60-35-39-61-55)66(51-27-15-5-16-28-51,52-29-17-6-18-30-52)46-48-21-9-2-10-22-48;;/h1-34,43-44H,35-42,45-46H2;2*1H/q+2;;/p-2

InChI Key

BXGNZXHQEXBCNH-UHFFFAOYSA-L

Canonical SMILES

C1COC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCOC6=C(C=C(C=C6)[P+](CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)OCCO1.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.